molecular formula C9H15Br B2538605 2-(2-Bromoethyl)bicyclo[2.2.1]heptane CAS No. 131665-74-2

2-(2-Bromoethyl)bicyclo[2.2.1]heptane

Cat. No.: B2538605
CAS No.: 131665-74-2
M. Wt: 203.123
InChI Key: ULEUMUYIYXETME-UHFFFAOYSA-N
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Description

“2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 131665-74-2 . It has a molecular weight of 203.12 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 . This indicates the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Electrophilic Reactions at Single Bonds

The study by Olah and Ramaiah (1993) explores the oxygenation of bicyclo[2.2.1]heptane, a similar structure to “2-(2-Bromoethyl)bicyclo[2.2.1]heptane,” using nitronium tetrafluoroborate. This reaction demonstrates the potential for functionalizing bicyclo[2.2.1]heptane structures through electrophilic reactions, which could be relevant for various synthetic pathways in organic chemistry (Olah & Ramaiah, 1993).

Nucleophilic Substitution and Synthesis of Novel Compounds

7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates

Malpass and White (2004) explored the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes. Their work highlights the potential of bicyclic structures as intermediates in creating novel compounds, which might be applicable to derivatives of “this compound” in drug development or other fields (Malpass & White, 2004).

Radical Mechanisms and Chemical Transformations

Synthesis of the 1-Bromotricyclo[4.1.0.02,7]heptane Adduct

Kostryukov and Masterova (2020) discussed the radical mechanism involved in the reaction of 2-bromoethanesulfonyl bromide with 1-bromotricyclo[4.1.0.02,7]heptane. This study provides insight into the types of reactions and mechanisms that might be involved in the chemical transformations of similar structures to “this compound,” offering a foundation for understanding its reactivity and potential applications in synthetic chemistry (Kostryukov & Masterova, 2020).

Stereochemistry and Compound Characterization

Preparation, Characterization, and Stereochemistry of 2-Methyl-2-Silabicyclo(2.2.1)heptane Derivatives

Hosomi, Mikami, and Sakurai (1983) provided a detailed characterization of 2-methyl-2-silabicyclo[2.2.1]heptane derivatives, emphasizing the importance of stereochemistry in the properties and reactivity of bicyclic compounds. Understanding the stereochemical aspects of similar compounds could be crucial for the development of specific applications in scientific research, particularly in fields like material science or pharmaceuticals (Hosomi, Mikami, & Sakurai, 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(2-bromoethyl)bicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEUMUYIYXETME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131665-74-2
Record name 2-(2-bromoethyl)bicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bicylco[2.2.1]hept-2-yl-ethanol (13.0 g, 93 mmol) was dissolved in acetonitrile (200 mL) and treated with dibromotriphenylphosphorane (47.0 g, 0.11 mol). After 1.5 hours the mixture was quenched with water (10 mL), diluted with diethyl ether (400 mL), and washed with water (2×400 mL). The organic phase was dried (MgSO4) and concentrated to yield an oil. The product was passed through a pad of silica gel to yield 2-(2-bromo-ethyl)-bicyclo[2.2.1]heptane as a colorless oil (18 g, 95%). 1H NMR (CDCl3, 300 MHz) δ 3.37 (t, 7.4 Hz, 2 H), 2.22 (m, 1 H), 1.97 (m, 1 H), 1.86 (m, 1 H), 1.7-1.4 (m, 5 H), 1.3-0.9 (m, 5 H); MS (FAB) m/z 203 (MH+).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two

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